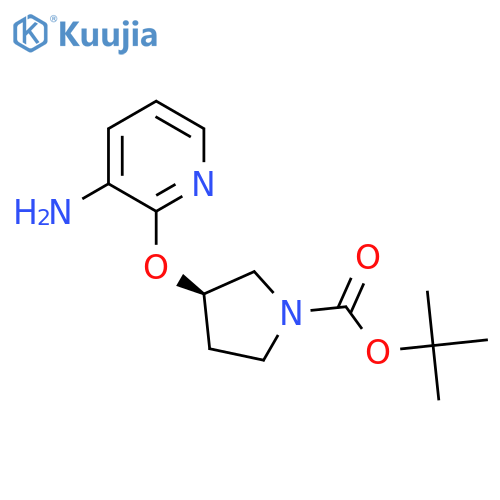

Cas no 1286208-47-6 ((R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate)

(R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

- tert-butyl (3R)-3-(3-aminopyridin-2-yl)oxypyrrolidine-1-carboxylate

- (R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate

-

- インチ: 1S/C14H21N3O3/c1-14(2,3)20-13(18)17-8-6-10(9-17)19-12-11(15)5-4-7-16-12/h4-5,7,10H,6,8-9,15H2,1-3H3/t10-/m1/s1

- InChIKey: YNAALYNGYTZCOK-SNVBAGLBSA-N

- ほほえんだ: O(C1C(=CC=CN=1)N)[C@H]1CN(C(=O)OC(C)(C)C)CC1

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 5

- 重原子数: 20

- 回転可能化学結合数: 4

- 複雑さ: 343

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 77.7

じっけんとくせい

- 密度みつど: 1.2±0.1 g/cm3

- ふってん: 421.7±45.0 °C at 760 mmHg

- フラッシュポイント: 208.8±28.7 °C

- じょうきあつ: 0.0±1.0 mmHg at 25°C

(R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate セキュリティ情報

- シグナルワード:warning

- 危害声明: H 303は摂取に有害である可能性がある+h 313は皮膚接触に有害である可能性がある+h 333は吸入に有害である可能性がある

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 063883-1g |

R)-tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate |

1286208-47-6 | 95% | 1g |

£360.00 | 2022-03-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695198-1g |

Tert-butyl (r)-3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate |

1286208-47-6 | 98% | 1g |

¥5487.00 | 2024-08-09 | |

| Chemenu | CM381298-1g |

tert-butyl (3R)-3-[(3-aminopyridin-2-yl)oxy]pyrrolidine-1-carboxylate |

1286208-47-6 | 95%+ | 1g |

$479 | 2024-08-02 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1695198-250mg |

Tert-butyl (r)-3-((3-aminopyridin-2-yl)oxy)pyrrolidine-1-carboxylate |

1286208-47-6 | 98% | 250mg |

¥2530.00 | 2024-08-09 |

(R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate 関連文献

-

Gary Gorbet,Borries Demeler Analyst, 2017,142, 206-217

-

Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732

-

Yong-Qing Huang,Huai-Ying Chen,Yang Wang,Yong-He Ren,Zong-Ge Li,Lu-Chao Li,Yan Wang RSC Adv., 2018,8, 21444-21450

-

Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166

-

Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705

-

Xianggui Kong,Xiaomin Liu,Youlin Zhang,Yulei Chang,Yongshi Luo,Huiying Zhao,Hong Zhang Nanoscale, 2015,7, 190-197

-

Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785

-

Jianzhong Wu,De-en Jiang,Zhehui Jin,Douglas Henderson Soft Matter, 2011,7, 11222-11231

-

Shunsuke Kanai,Ippei Nagahara,Yusuke Kita,Keigo Kamata Chem. Sci., 2017,8, 3146-3153

(R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylateに関する追加情報

Introduction to (R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate (CAS No. 1286208-47-6)

(R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 1286208-47-6, is a key intermediate in the synthesis of various bioactive molecules. Its unique structural features, including a pyrrolidine core and an aminopyridine moiety, make it a valuable building block for designing novel therapeutic agents.

The compound's stereochemistry, specifically the (R) configuration at the tert-butyl group, plays a crucial role in its biological activity. In recent years, there has been a growing interest in chiral drugs due to their improved efficacy and reduced side effects compared to their racemic counterparts. The (R)-configuration of this compound aligns with the increasing demand for enantiomerically pure pharmaceuticals.

The pyrrolidine ring in (R)-Tert-butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a common pharmacophore found in many bioactive molecules. This structural motif is known for its ability to interact with biological targets such as enzymes and receptors, making it an attractive scaffold for drug design. The presence of the tert-butyl group further enhances the compound's stability and bioavailability, which are critical factors in pharmaceutical development.

The 3-(3-aminopyridin-2-yloxy) substituent adds another layer of complexity to the compound's structure. Aminopyridine derivatives are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The incorporation of this moiety into (R)-Tert-butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate suggests potential applications in the development of new therapeutic strategies.

Recent studies have highlighted the importance of this compound in the synthesis of targeted drug delivery systems. The pyrrolidine core can be functionalized to create prodrugs that release active pharmaceutical ingredients (APIs) under specific physiological conditions. This approach has shown promise in improving drug efficacy and reducing toxicity.

Moreover, (R)-Tert-butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate has been explored as a key intermediate in the development of small molecule inhibitors. These inhibitors are designed to modulate the activity of specific enzymes or receptors involved in various diseases. The compound's ability to interact with biological targets makes it a valuable tool in drug discovery and development.

The synthesis of (R)-Tert-butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic techniques, such as asymmetric catalysis and chiral auxiliary methods, are employed to ensure high enantiomeric purity. These methods not only enhance the yield but also improve the overall quality of the final product.

In conclusion, (R)-Tert-butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate is a versatile and highly functional compound with significant potential in pharmaceutical applications. Its unique structural features and stereochemistry make it an attractive candidate for drug design and development. As research in this field continues to advance, we can expect to see more innovative applications of this compound in the treatment of various diseases.

1286208-47-6 ((R)-Tert-Butyl 3-(3-aminopyridin-2-yloxy)pyrrolidine-1-carboxylate) 関連製品

- 2171209-39-3(4-(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-4-methylpentanamidobut-2-enoic acid)

- 1434126-88-1((1R,6S)-8-methyl-3,8-diazabicyclo[4.2.0]octane)

- 852451-38-8(N-(2,4-difluorophenyl)-2-1-(3,4-dimethylphenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-ylacetamide)

- 60290-89-3(3-(4-aminophenyl)adamantan-1-ol)

- 5911-04-6(3-Methylnonane)

- 613657-61-7(4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid)

- 1805163-13-6(2-Bromo-6-chloro-5-(difluoromethyl)-3-methylpyridine)

- 2248363-06-4(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl 1-(carbamoylamino)-2,5-dimethyl-1H-pyrrole-3-carboxylate)

- 2138440-52-3(1H-Isoindole-1,3(2H)-dione, 4-[4-(2-aminoethyl)-1-piperazinyl]-2-(2,6-dioxo-3-piperidinyl)-)

- 1105192-62-8(4-amino-1-(3,4-dimethylphenyl)pyrrolidin-2-one)